molecular formula C7H6ClNO2 B14854556 2-(Chloromethyl)-4-hydroxynicotinaldehyde

2-(Chloromethyl)-4-hydroxynicotinaldehyde

Cat. No.: B14854556
M. Wt: 171.58 g/mol
InChI Key: XUBKBCSPNHDZPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chloromethyl group at the 2-position and a hydroxyl group at the 4-position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-hydroxynicotinaldehyde typically involves the chloromethylation of 4-hydroxynicotinaldehyde. One common method involves the reaction of 4-hydroxynicotinaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: 2-(Chloromethyl)-4-formylnicotinaldehyde or 2-(Chloromethyl)-4-carboxynicotinaldehyde.

    Reduction: 2-(Chloromethyl)-4-hydroxy-1,4-dihydronicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-4-hydroxynicotinaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: The compound is investigated for its potential as a precursor to pharmacologically active agents, including anticancer and antimicrobial drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-hydroxynicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-hydroxyquinazoline: Similar in structure but with a quinazoline ring instead of a nicotinaldehyde ring.

    2-Chloromethyl-4-hydroxybenzaldehyde: Contains a benzaldehyde ring instead of a nicotinaldehyde ring.

    2-Chloromethyl-4-hydroxyisonicotinaldehyde: An isomer with the hydroxyl group at a different position.

Uniqueness

2-(Chloromethyl)-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-(chloromethyl)-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c8-3-6-5(4-10)7(11)1-2-9-6/h1-2,4H,3H2,(H,9,11)

InChI Key

XUBKBCSPNHDZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C=O)CCl

Origin of Product

United States

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